METHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is an organic compound with the molecular formula C18H13ClN2O3S2 This compound is known for its complex structure, which includes a benzothiophene ring, a cyano group, and a thiophene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Formation of the Thiophene Carboxylate Group: This step involves the esterification of a thiophene derivative with methanol under acidic conditions.
Final Coupling: The final product is obtained by coupling the benzothiophene derivative with the thiophene carboxylate derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-chloro-2-pyrazinecarboxylate
- Methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate
Uniqueness
METHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H13ClN2O3S2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
methyl 5-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H13ClN2O3S2/c1-8-4-5-10-12(6-8)25-15(13(10)19)16(22)21-17-11(7-20)9(2)14(26-17)18(23)24-3/h4-6H,1-3H3,(H,21,22) |
InChI Key |
OHHYNUWIWKCKIP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C(=C(S3)C(=O)OC)C)C#N)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C(=C(S3)C(=O)OC)C)C#N)Cl |
Origin of Product |
United States |
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